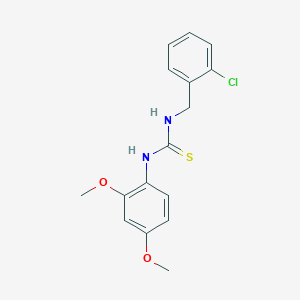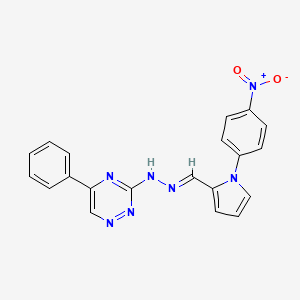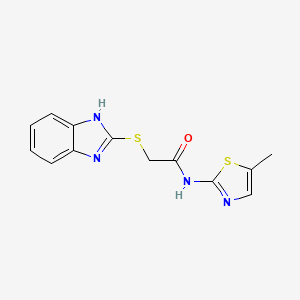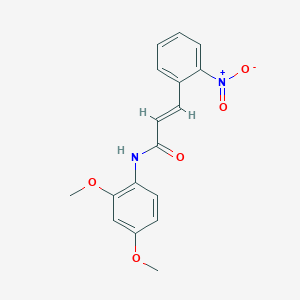
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as AG-3-5, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known for their diverse biological activities. AG-3-5 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to protect against oxidative stress and inflammation in the brain. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory effects in diseases such as arthritis.
实验室实验的优点和局限性
One advantage of using N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, it has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential applications in certain areas of research.
未来方向
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea. One area of research is in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Further studies could investigate its efficacy in combination with other cancer treatments. Additionally, further research could investigate its potential neuroprotective effects and its applications in diseases such as Alzheimer's and Parkinson's. Finally, further studies could investigate its potential as an anti-inflammatory agent in diseases such as arthritis.
合成方法
The synthesis of N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction between 2-chlorobenzylamine and 2,4-dimethoxyphenyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
科学研究应用
N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various scientific fields. One area of research is in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethoxyphenyl)thiourea has been investigated for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain. It has also been studied for its potential as an anti-inflammatory agent in diseases such as arthritis.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-20-12-7-8-14(15(9-12)21-2)19-16(22)18-10-11-5-3-4-6-13(11)17/h3-9H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERPWQVNLLHBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)
![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)


methanone](/img/structure/B5875474.png)

![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)
